2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrano[3,2-c]chromene core, which is fused with a phenyl ring substituted with tert-butyl groups and a hydroxy group. The presence of an amino group and a carbonitrile group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,2-c]chromene Core: This step involves the condensation of appropriate starting materials, such as 4-hydroxycoumarin and malononitrile, under basic conditions to form the pyrano[3,2-c]chromene core.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.
Substitution with 3,5-ditert-butyl-4-hydroxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit specific enzymes, leading to potential therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxamide
- 2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-methyl
Properties
IUPAC Name |
2-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-26(2,3)17-11-14(12-18(22(17)30)27(4,5)6)20-16(13-28)24(29)33-23-15-9-7-8-10-19(15)32-25(31)21(20)23/h7-12,20,30H,29H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZZVGVXIPRGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.